Product packaging for Ceftibuten Related Impurity 6(Cat. No.:CAS No. 57028-71-4)

Ceftibuten Related Impurity 6

Cat. No.: B601326
CAS No.: 57028-71-4
M. Wt: 366.4 g/mol
InChI Key: ODKAYLSZYDIQRV-HFLHWUEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Impurity Research in Pharmaceutical Science and Industry

The investigation and control of impurities are foundational to modern pharmaceutical development and manufacturing. synzeal.com Impurities are defined by the International Council for Harmonisation (ICH) as any component of a drug product that is not the defined drug substance or an excipient. They can arise from numerous sources, including the starting materials, by-products of chemical synthesis, degradation of the API over time, or interaction with packaging materials.

The presence of these unwanted chemicals, even in trace amounts, can potentially affect the quality, stability, and safety of the final drug product. Consequently, regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines that mandate the identification, quantification, and control of impurities. This rigorous oversight ensures that any potential risks are minimized before a drug reaches the patient. The process of identifying and characterizing these compounds, known as impurity profiling, is a critical component of ensuring a drug's quality and is essential for regulatory approval and ongoing quality control. synzeal.com

Overview of Ceftibuten Chemistry and Manufacturing Relevance

Ceftibuten is a third-generation oral cephalosporin (B10832234) antibiotic used to treat a variety of bacterial infections, including those affecting the respiratory and urinary tracts. synzeal.comnih.gov Its antibacterial action stems from its ability to inhibit the synthesis of the bacterial cell wall, leading to cell lysis and death. nih.gov The core of the Ceftibuten molecule is a bicyclic system composed of a β-lactam ring fused to a dihydrothiazine ring, a structure characteristic of cephalosporins.

The manufacturing of Ceftibuten, like many complex organic molecules, involves a multi-step synthesis. Impurities can be introduced at various stages, such as through intermediates or during the coupling of the essential side chains to the cephalosporin core. For instance, one synthetic route involves preparing the 7β-side chain from starting materials like methyl 2-(2-aminothiazol-4-yl) acetate (B1210297). Furthermore, Ceftibuten itself can degrade under environmental pressures like heat, humidity, or light, leading to the formation of degradation products. Given that the safety and efficacy of the final drug are paramount, understanding and controlling the impurity profile throughout the manufacturing process and shelf-life of Ceftibuten is a critical aspect of its production. synzeal.com

Definitional Framework and Research Significance of Ceftibuten Related Impurity 6

In the context of pharmaceutical quality control, impurities are often designated with a name, such as "this compound," for tracking and analysis, particularly during the drug development process. These designations are typically linked to a specific, well-defined chemical structure, molecular formula, and a unique Chemical Abstracts Service (CAS) number.

However, a thorough investigation into "this compound" reveals significant ambiguity and conflicting information across various chemical supplier databases, precluding a definitive scientific discussion of this specific entity. Multiple vendors list "this compound" with the CAS number 57028-71-4 and a molecular formula of C₂₀H₁₈N₂O₃S . axios-research.com Yet, this same CAS number is also widely assigned to Polyhexamethyleneguanidine hydrochloride (PHMG) , a completely unrelated industrial disinfectant. sinotrustchemical.comalfa-chemistry.comchemicalbook.com This discrepancy suggests a potential data error in commercial catalogs.

Further complicating the matter, other related Ceftibuten impurities, such as Impurity 3 and Impurity 7, have clearly defined and consistently reported chemical structures and CAS numbers in scientific literature and vendor information. veeprho.com The lack of such clear, verifiable data for "this compound" from authoritative sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia prevents a scientifically accurate description of its synthesis, characterization, and control. uspnf.comsigmaaldrich.com

This situation highlights a crucial challenge in pharmaceutical science: the management of uncharacterized or poorly defined impurities. The research significance, therefore, shifts from the impurity itself to the process of its identification and the importance of establishing a clear, unambiguous definitional framework for any compound present in a final drug product. Without a confirmed structure, developing specific analytical methods for detection and control, as required by regulatory standards, is not possible.

Due to this fundamental ambiguity, it is not feasible to provide further detailed and scientifically accurate information on the specific synthesis, structure, and analysis of the compound designated as "this compound." The following table includes the chemical compounds mentioned in this article for which reliable information could be verified.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57028-71-4

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

benzhydryl (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate

InChI

InChI=1S/C20H18N2O3S/c21-16-18(23)22-15(11-12-26-19(16)22)20(24)25-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15-17,19H,21H2/t15?,16-,19-/m1/s1

InChI Key

ODKAYLSZYDIQRV-HFLHWUEFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C=CS[C@H]4N3C(=O)[C@H]4N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C=CSC4N3C(=O)C4N

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​3-​ene-​2-​carboxylic acid, 7-​amino-​8-​oxo-​, diphenylmethyl ester, [6R-​(6α,​7β)​]​- (9CI)

Origin of Product

United States

Q & A

(Basic) What validated analytical methods are recommended for identifying and quantifying Ceftibuten Related Impurity 6 in pharmaceutical formulations?

Methodological Answer:

  • HPLC with UV/Photodiode Array Detection is widely used, with method validation per ICH Q2(R1) guidelines. Key parameters include specificity (separation from structurally similar impurities), linearity (calibration curves over 50–150% of the target concentration), and accuracy (spiked recovery rates of 90–110%) .
  • Forced Degradation Studies (acid/base hydrolysis, oxidative stress, thermal/photo degradation) help identify impurity formation pathways. Use spiked samples to validate method robustness under stressed conditions .
  • Reference Standards : Ensure impurities are synthesized and characterized using NMR and LC-MS for structural confirmation .

(Advanced) How can researchers resolve contradictory data in impurity profiles between stressed and accelerated stability studies for this compound?

Methodological Answer:

  • Root-Cause Analysis : Compare chromatographic conditions (e.g., column chemistry, gradient elution) across studies to rule out method variability. Validate using a secondary orthogonal method (e.g., LC-MS/MS) to confirm impurity identity .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate degradation rates at different temperatures. Discrepancies may arise from non-Arrhenius behavior (e.g., humidity-dependent degradation) .
  • Batch-Specific Factors : Analyze raw material variability (e.g., metal catalysts in synthesis) and storage conditions (e.g., oxygen exposure) using Design of Experiments (DoE) .

(Basic) What regulatory thresholds apply to this compound in clinical trial materials, and how are these limits justified?

Methodological Answer:

  • ICH Q3A/B Guidelines set thresholds based on dose duration: ≤ 0.15% for daily doses ≤ 2 g (Phase I–III). Limits must not exceed levels proven safe in toxicology studies .
  • Safety Data Cross-Reference : Compare impurity levels in clinical batches to those in preclinical safety studies (e.g., genotoxicity assays). Use batch analysis data (e.g., 3 consecutive batches) to justify specifications .

(Advanced) What experimental strategies can elucidate the formation mechanism of this compound during API synthesis?

Methodological Answer:

  • Reaction Pathway Mapping : Use LC-MS to track intermediates in synthetic routes. For example, Impurity 6 may form via β-lactam ring opening under acidic conditions .
  • Metal Catalyst Analysis : Employ ICP-MS to detect residual metals (e.g., Zn²⁺ from synthesis) that catalyze degradation. Job’s plot studies (Table 6, ) show 1:1 complexation with ZnSO₄, altering spectral properties and stability .
  • Computational Chemistry : Apply DFT calculations to model transition states and activation energies for degradation pathways .

(Basic) How should researchers design stability-indicating methods to monitor this compound under long-term storage conditions?

Methodological Answer:

  • ICH Q1A(R2) Compliance : Store samples at 25°C/60% RH and 40°C/75% RH for 6–12 months. Use bracketing/matrixing designs to reduce testing load .
  • Forced Degradation Correlation : Ensure method detects all degradation products observed in stressed samples (e.g., oxidative impurities). Validate precision with %RSD < 2.0 for replicate injections .

(Advanced) How do interactions between this compound and excipients/metals impact its quantification in formulations?

Methodological Answer:

  • Metal Complexation Studies : Use UV-Vis spectroscopy (e.g., Table 6, ) to monitor absorbance shifts at 254 nm when Impurity 6 interacts with Mg(OH)₂ or ZnSO₄. Adjust pH to 7.4 to mimic physiological conditions .
  • Excipient Compatibility Testing : Conduct isothermal microcalorimetry to detect heat flow changes from impurity-excipient interactions (e.g., cellulose derivatives). Use DOE to optimize formulation buffers .

(Basic) What are the critical parameters for validating a mass spectrometry-based method for this compound?

Methodological Answer:

  • MS Parameters : Optimize ionization mode (ESI+/ESI−), fragmentor voltage, and collision energy for maximal sensitivity. Validate LOD/LOQ (e.g., 0.05% and 0.15% w/w) .
  • Matrix Effects : Assess ion suppression/enhancement using post-column infusion. Use stable isotope-labeled internal standards for correction .

(Advanced) How can researchers differentiate between process-related and degradation-related impurities for this compound?

Methodological Answer:

  • Synthetic Route Analysis : Compare impurity profiles from different synthesis batches (e.g., varying reaction temperatures). Process-related impurities often correlate with specific intermediates .
  • Accelerated Stability Data : Track impurity growth rates over time. Degradation impurities typically increase linearly under ICH storage conditions, while process impurities remain constant .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.